3-Amino-4-ethoxybenzamide

Description

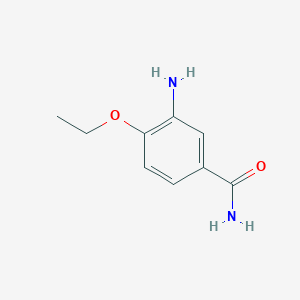

3-Amino-4-methoxybenzamide is a benzamide derivative with a methoxy (-OCH₃) group at position 4 and an amino (-NH₂) group at position 3 on the aromatic ring. Key characteristics include:

Properties

CAS No. |

103796-65-2 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-amino-4-ethoxybenzamide |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H2,11,12) |

InChI Key |

LWEZLPOWMCXJMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-ethoxybenzamide typically involves the following steps:

Nitration: The starting material, 4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the ethoxy group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amidation: The resulting 3-amino-4-ethoxybenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, alternative reducing agents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-Amino-4-ethoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 3-Amino-4-methoxybenzamide with other benzamide derivatives from the evidence:

Key Observations :

- Methoxy vs. Benzyloxy Groups: The methoxy group in 3-Amino-4-methoxybenzamide confers moderate polarity, whereas the benzyloxy group in increases lipophilicity, likely altering pharmacokinetic profiles .

- Halogenation : Chlorine substitution (e.g., ) enhances molecular weight and may improve binding to hydrophobic enzyme pockets .

Biological Activity

3-Amino-4-ethoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and an ethoxy group attached to a benzene ring, which influences its chemical reactivity and biological activity. The specific substitution pattern is significant for its pharmacological properties.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways related to inflammation, cell proliferation, or apoptosis. The presence of both amino and ethoxy groups enhances its ability to interact with biological membranes, potentially increasing its therapeutic efficacy.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways involved in cancer progression. For instance, it may inhibit the activity of certain kinases or transcription factors critical for cancer cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by affecting the activity of nuclear factor kappa B (NF-kB), a key regulator in inflammation.

Case Studies

- In Vitro Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.

- In Vivo Models : Animal studies have demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of breast cancer. The compound was shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Interaction with Biological Targets

The compound interacts with several biological targets:

| Target | Type | Effect |

|---|---|---|

| Enzymes | Inhibitor | Modulates metabolic pathways |

| Receptors | Antagonist | Alters signal transduction pathways |

| Cytokines | Inhibitor | Reduces inflammatory responses |

Research Findings

Recent research has highlighted the following findings regarding this compound:

- Binding Affinity : Studies have shown that it has a high binding affinity for certain receptors involved in cancer and inflammatory pathways.

- Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution profiles, which are essential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.